![molecular formula C24H29Cl2N3O5 B2690559 N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1329875-46-8](/img/structure/B2690559.png)

N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

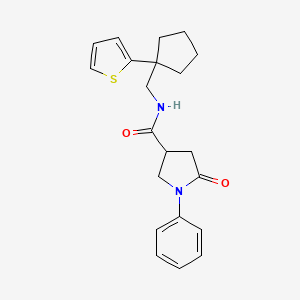

The synthesis of similar compounds often involves N-alkylation of 4-(4-chlorophenyl)piperazine with various acylating agents . The exact synthesis process for your specific compound would likely depend on the specific substituents and functional groups present.Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by physicochemical and spectral characteristics . Techniques such as IR spectroscopy, 1H NMR, 13C NMR, and mass spectroscopy are commonly used .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve N-alkylation and acylation reactions . The exact reactions for your specific compound would likely depend on the specific substituents and functional groups present.Aplicaciones Científicas De Investigación

Molecular Interactions and Pharmacological Effects

Research has delved into understanding the molecular interactions of similar compounds with biological receptors. For instance, the study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide highlights its interaction with the CB1 cannabinoid receptor. This research provides insight into the steric binding interactions of these compounds, potentially contributing to the development of new pharmacological agents (Shim et al., 2002).

Synthesis and Antimicrobial Activities

The synthesis of new derivatives and their antimicrobial properties is another significant area of research. For example, novel 1,2,4-Triazole Derivatives have been synthesized, demonstrating good or moderate antimicrobial activities against various microorganisms. This research contributes to the ongoing search for new antimicrobial agents with potential clinical applications (Bektaş et al., 2010).

Anti-Inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone, showing promising anti-inflammatory and analgesic activities, have been synthesized. This research opens pathways for the development of new therapeutic agents aimed at treating inflammation and pain, showcasing the potential medical applications of these compounds (Abu‐Hashem et al., 2020).

Tuberculosis Treatment

Research into benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition offers insights into novel treatments for tuberculosis. This highlights the potential of such compounds in addressing antibiotic resistance and developing more effective TB therapies (Reddy et al., 2014).

Mecanismo De Acción

Mode of Action

N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride interacts with its target, the D4 dopamine receptor, by acting as a potent and selective ligand . This means it binds to the receptor and triggers a response, altering the receptor’s activity.

Biochemical Pathways

Upon binding to the D4 dopamine receptor, this compound influences the dopaminergic pathways in the brain . These pathways are involved in various neurological processes, including reward, motivation, and mood regulation.

Pharmacokinetics

It is known that the compound issoluble in DMSO , which suggests it may have good bioavailability due to its ability to dissolve and be absorbed in the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it can influence the receptor’s activity and subsequently alter the function of the dopaminergic pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in DMSO suggests that its absorption and distribution within the body could be affected by factors such as pH and the presence of other substances.

Propiedades

IUPAC Name |

N-[2-[4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClN3O5.ClH/c1-24(2,33-19-6-4-18(25)5-7-19)23(30)28-13-11-27(12-14-28)10-9-26-22(29)17-3-8-20-21(15-17)32-16-31-20;/h3-8,15H,9-14,16H2,1-2H3,(H,26,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJUWKCAWRBVLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCN(CC1)CCNC(=O)C2=CC3=C(C=C2)OCO3)OC4=CC=C(C=C4)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29Cl2N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2690479.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2690480.png)

![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2690488.png)

![Isopropyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2690489.png)

![Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate](/img/structure/B2690490.png)

![3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2690491.png)

![2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2690493.png)

![N-[[(2S,3R)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2690494.png)

![N-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2690497.png)

![2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2690498.png)